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Introduction

Lercanidipine is a calcium channel blocker used for the treatment of hypertension. It is a chiral

compound and is commercially available as a racemic mixture of its two enantiomers, (S)-
lercanidipine and (R)-lercanidipine. The pharmacological activity of lercanidipine is primarily

associated with the (S)-enantiomer.[1] Therefore, the development of enantioselective

analytical methods is crucial for the quality control of pharmaceutical formulations and for

pharmacokinetic studies. Capillary electrophoresis (CE) has emerged as a powerful technique

for chiral separations due to its high efficiency, rapid analysis time, and low consumption of

reagents and samples.[1] This application note details a validated capillary electrophoresis

method for the enantioselective separation and quantification of lercanidipine enantiomers.

Principle of Separation

The chiral separation of lercanidipine enantiomers is achieved by adding a chiral selector to the

background electrolyte in the capillary. Cyclodextrins (CDs) are commonly used chiral selectors

in CE.[1] In this method, 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD) is used. The principle of

separation is based on the differential interaction between the lercanidipine enantiomers and

the chiral selector, leading to the formation of diastereomeric inclusion complexes with different

stabilities. This difference in stability results in different electrophoretic mobilities for the

enantiomers, enabling their separation.[1] Lercanidipine, a basic compound, is positively

charged at low pH, and the analysis is performed under conditions where the electroosmotic
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flow is low, allowing for a longer interaction time between the analytes and the chiral selector.

[1]

Quantitative Data Summary
The following tables summarize the key quantitative data from the method validation and

optimization experiments for the chiral separation of lercanidipine.

Table 1: Optimized Electrophoretic Conditions and Method Validation Parameters[1][2][3]

Parameter Value

Instrumental Conditions

Capillary
Fused-silica, 50 µm i.d., 60.2 cm total length

(50.0 cm effective length)

Background Electrolyte
200 mmol/L Sodium Acetate Buffer (pH 4.0)

containing 10 mmol/L TM-β-CD

Applied Voltage 25 kV

Temperature 15°C

Injection Hydrodynamic (0.5 psi for 10 seconds)

Detection 237 nm

Method Validation

Linearity Range 12.5–100 µg/mL for each enantiomer

Correlation Coefficient (r) ≥ 0.995

Precision (RSD%) < 5% (Intraday and Interday)

Accuracy (Relative Error, E%) < 5% (Intraday and Interday)

Table 2: Influence of Experimental Parameters on the Resolution of Lercanidipine

Enantiomers[1][3]
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Parameter Condition Resolution (Rs)

TM-β-CD Concentration 5 mmol/L ~1.2

10 mmol/L ~1.6

15 mmol/L ~1.6

20 mmol/L ~1.5

Buffer Concentration 100 mmol/L ~1.3

150 mmol/L ~1.5

200 mmol/L ~1.6

250 mmol/L ~1.5

Temperature 15°C ~1.6

20°C ~1.4

25°C ~1.2

Applied Voltage 15 kV ~1.4

20 kV ~1.5

25 kV ~1.6

30 kV ~1.5

Experimental Protocols
1. Preparation of Solutions

Background Electrolyte (BGE): Prepare a 200 mmol/L sodium acetate buffer by dissolving

the appropriate amount of sodium acetate in deionized water and adjusting the pH to 4.0

with acetic acid. Add 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD) to the buffer to a final

concentration of 10 mmol/L. Filter the solution through a 0.45 µm filter before use.

Standard Stock Solution: Prepare a stock solution of racemic lercanidipine at a concentration

of 1 mg/mL in methanol.
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Working Standard Solutions: Prepare working standard solutions for calibration by diluting

the stock solution with methanol to obtain concentrations ranging from 12.5 to 100 µg/mL.[1]

[2]

Sample Preparation (Tablets):

Weigh and finely powder ten lercanidipine tablets (10 mg declared content).[1]

Accurately weigh an amount of the powder equivalent to 10 mg of racemic lercanidipine

and transfer it to a 10 mL volumetric flask.[1]

Add approximately 6 mL of methanol and sonicate for 10 minutes.[1]

Allow the mixture to rest for 10 minutes, then bring it to volume with methanol.[1]

Dilute 1.0 mL of this solution to 10 mL with methanol to obtain a final nominal

concentration of 100 µg/mL.[1]

Filter the final solution through a 0.45 µm filter before injection.

2. Capillary Electrophoresis (CE) Method

Instrument: A capillary electrophoresis system equipped with a UV detector.

Capillary Conditioning:

At the beginning of the day, rinse the new capillary with 1.0 mol/L NaOH for 20 minutes,

followed by deionized water for 20 minutes.[3]

Between runs, rinse the capillary with 0.1 mol/L NaOH for 2 minutes, deionized water for 2

minutes, and finally with the BGE for 5 minutes.

Separation Conditions:

Set the capillary temperature to 15°C.[2][3]

Apply a voltage of 25 kV.[2][3]
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Set the UV detector to a wavelength of 237 nm.[2][3]

Injection:

Introduce the sample into the capillary using hydrodynamic injection at 0.5 psi for 10

seconds.[3]

Data Analysis:

Identify the enantiomer peaks based on their migration times.

Quantify the enantiomers by constructing a calibration curve of peak area versus

concentration for each enantiomer.
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Caption: Experimental workflow for the chiral separation of lercanidipine.
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Caption: Mechanism of chiral separation of lercanidipine enantiomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Quantitative Determination of Lercanidipine Enantiomers in Commercial Formulations by
Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1674760?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674760?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4363879/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4363879/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Quantitative determination of lercanidipine enantiomers in commercial formulations by
capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Note: Chiral Separation of Lercanidipine
Enantiomers by Capillary Electrophoresis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674760#capillary-electrophoresis-for-chiral-
separation-of-lercanidipine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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